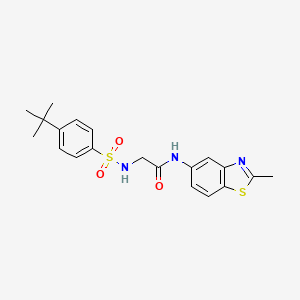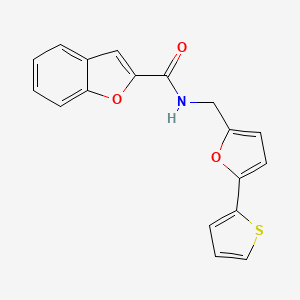
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound featuring various heterocyclic units. These heterocycles, such as thiophene, oxadiazole, and triazole, contribute to the compound's unique chemical properties, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reagents: : Thiophene-2-carboxylic acid, sodium azide, propargyl alcohol.
Conditions: : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild heating and inert atmosphere.
Step 2: Formation of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-amine
Reagents: : 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, hydroxylamine.
Conditions: : Dehydration reaction with heat and presence of catalytic acid.
Step 3: Synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
Reagents: : 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-amine, furan-2-carboxylic acid chloride.
Conditions: : Amidation reaction with a base (e.g., triethylamine) and inert atmosphere.
Industrial Production Methods
In industrial settings, these reactions are often scaled up using continuous flow reactors to ensure better control over reaction parameters and yield. This typically involves:
Automation: : Using automated systems for reagent feeding and product collection.
Reaction Optimization: : Employing high-throughput screening to optimize conditions for maximum yield.
Purification: : Utilizing advanced chromatographic techniques for compound purification on an industrial scale.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The thiophene ring can be oxidized to sulfone derivatives under strong oxidizing conditions (e.g., m-chloroperoxybenzoic acid).
Reduction: : Reduction of the triazole ring can lead to the formation of partially hydrogenated derivatives, using catalysts like palladium on carbon.
Substitution: : The oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation Reagents: : m-Chloroperoxybenzoic acid, hydrogen peroxide.
Reduction Reagents: : Hydrogen gas, palladium on carbon.
Substitution Reagents: : Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines).
Major Products Formed
Oxidation Products: : Thiophene-2-sulfone derivatives.
Reduction Products: : Hydrogenated triazole derivatives.
Substitution Products: : Halogenated oxadiazole and substituted oxadiazole derivatives.
Scientific Research Applications
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide has diverse applications, including:
Chemistry: : Used as a building block in the synthesis of complex molecules due to its versatile reactivity and stability.
Biology: : Investigated for its potential as an antimicrobial and anticancer agent due to its heterocyclic structure.
Medicine: : Explored for its drug-like properties, including good bioavailability and target specificity.
Industry: : Utilized in material science for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The compound's mechanism of action often involves:
Molecular Targets: : Enzymes such as kinases and proteases, which are crucial in various biological pathways.
Pathways Involved: : Signal transduction pathways, cellular proliferation, and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(3-(benzofuran-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzofuran-2-carboxamide
Uniqueness
Compared to these similar compounds, N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide stands out due to:
Heterocyclic Diversity: : The specific combination of thiophene, oxadiazole, and triazole rings offers unique reactivity profiles.
Biological Activity: : Enhanced potential in bioactivity assays, particularly in antimicrobial and anticancer studies.
Stability: : Greater thermal and chemical stability, making it suitable for industrial applications.
Properties
IUPAC Name |
N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S/c22-14(11-3-1-7-23-11)16-5-6-21-9-10(18-20-21)15-17-13(19-24-15)12-4-2-8-25-12/h1-4,7-9H,5-6H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHIKTJRYJVMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2455899.png)
![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2455900.png)
![5-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-pyran-2-one oxalate](/img/structure/B2455901.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2455902.png)

![N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)ethanediamide](/img/structure/B2455904.png)

![1-(3,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2455906.png)

![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2455911.png)
![4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide](/img/structure/B2455912.png)
![2-[(2-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2455914.png)
![4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2455918.png)
